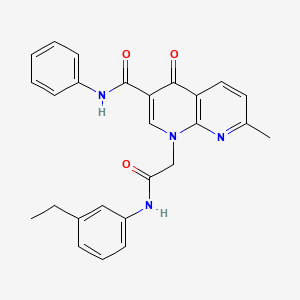

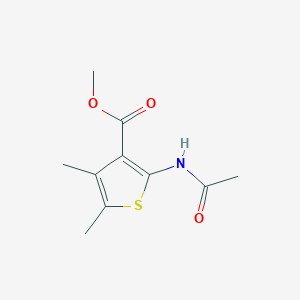

![molecular formula C19H22N2O3S2 B2814288 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one CAS No. 919019-35-5](/img/structure/B2814288.png)

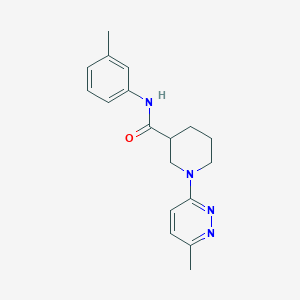

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known as CP 47,497 or simply CP. CP is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. CP has been widely used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one is involved in various synthetic pathways, highlighting its role in the creation of biologically active molecules and complex organic compounds. For instance, electrooxidative metal-free dehydrogenative α-sulfonylation of 1H-indole with sodium sulfinates has been explored to afford indolyl aryl sulfones, applicable in the synthesis of 5-HT6 modulators, demonstrating its relevance in medicinal chemistry and drug development (Feng et al., 2017). This process underscores the utility of sulfonylation reactions in accessing diverse sulfonyl-containing organic compounds, which are prominent in pharmaceuticals and agrochemicals.

Cyclization reactions of amino-trifluoromethyl-thienyl-azapenta-dienones under superelectrophilic conditions lead to the synthesis of novel benzothiophenols, cyclopentenols, and dihydrodiazepinols, revealing the compound's capacity for generating structurally complex and diverse chemical entities (Ghavtadze, Fröhlich, & Würthwein, 2009). Such reactions are significant for the discovery and design of new materials with potential applications in various industries, including pharmaceuticals and materials science.

Bioactive Compound Synthesis

The compound is also key in the synthesis of bioactive molecules. An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones using sulfonated β-cyclodextrin as a catalyst in water has been reported, highlighting a green chemistry approach to synthesizing compounds with potential biological activity (Tayade et al., 2014). This exemplifies the compound's role in facilitating environmentally friendly synthesis routes for producing compounds of interest in drug discovery and development.

Moreover, the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, characterized by X-ray diffraction analysis, demonstrates the compound's utility in producing anticancer active compounds. This synthesis pathway offers insights into the structural requirements for anticancer activity, providing a foundation for future drug design and development efforts (Miao, Yan, & Zhao, 2010).

Propriétés

IUPAC Name |

N-cyclopentyl-1-(2-thiophen-2-ylacetyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-19(13-16-6-3-11-25-16)21-10-9-14-12-17(7-8-18(14)21)26(23,24)20-15-4-1-2-5-15/h3,6-8,11-12,15,20H,1-2,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWJYFYZXAPFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

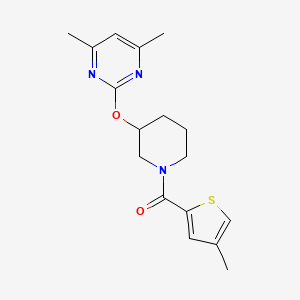

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)

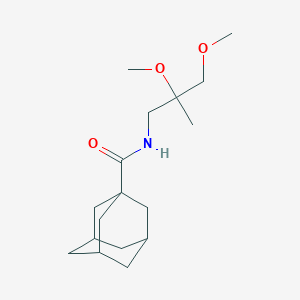

![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

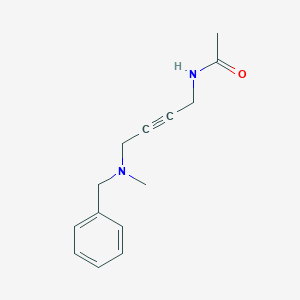

![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)